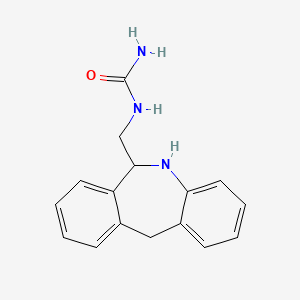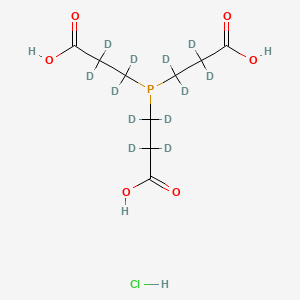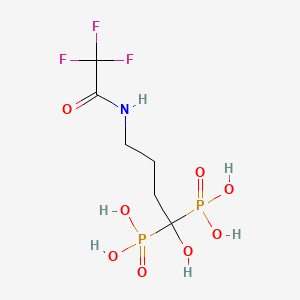
N-Trifluoroacetyl Alendronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trifluoroacetyl Alendronic Acid is a potent bisphosphonate compound used primarily in the treatment of osteoporosis and other bone-related diseases. It is a modified form of Alendronic Acid, which is widely recognized for its efficacy in inhibiting bone resorption. The molecular formula of this compound is C6H12F3NO8P2, and it has a molecular weight of 345.10 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl Alendronic Acid typically involves the reaction of Alendronic Acid with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product . The production process is designed to be efficient and cost-effective, making the compound accessible for widespread use in medical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Trifluoroacetyl Alendronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-Trifluoroacetyl Alendronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: The compound is employed in studies related to bone metabolism and the development of bone-targeting drugs.
Medicine: It is used in the formulation of drugs for the treatment of osteoporosis and other bone diseases.
Industry: The compound finds applications in the development of bone-targeting delivery systems and as a component in various industrial processes.
Mecanismo De Acción
N-Trifluoroacetyl Alendronic Acid exerts its effects by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition is dose-dependent and leads to an increase in bone mineral density . The compound targets specific molecular pathways involved in bone metabolism, making it effective in the treatment of osteoporosis and other bone-related conditions .
Comparación Con Compuestos Similares
Similar Compounds
Alendronic Acid: The parent compound, widely used in the treatment of osteoporosis.
Etidronate: Another bisphosphonate with similar bone resorption inhibition properties.
Risedronate: A bisphosphonate that also targets bone resorption but with different pharmacokinetic properties.
Uniqueness
N-Trifluoroacetyl Alendronic Acid is unique due to its trifluoroacetyl modification, which enhances its binding affinity to bone tissue and improves its pharmacological efficacy. This modification also reduces the systemic side effects commonly associated with bisphosphonate therapy.
Propiedades
IUPAC Name |
[1-hydroxy-1-phosphono-4-[(2,2,2-trifluoroacetyl)amino]butyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO8P2/c7-6(8,9)4(11)10-3-1-2-5(12,19(13,14)15)20(16,17)18/h12H,1-3H2,(H,10,11)(H2,13,14,15)(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRCTQDHXBOUOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652686 |
Source


|
| Record name | [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-48-8 |
Source


|
| Record name | [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


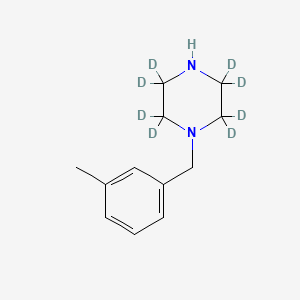
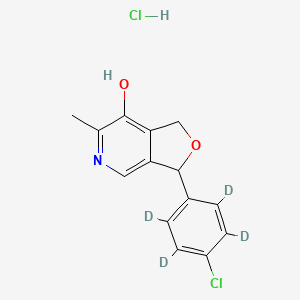
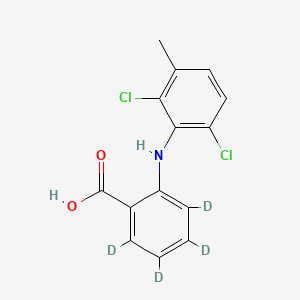
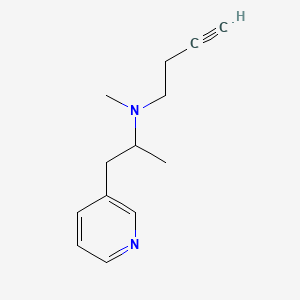
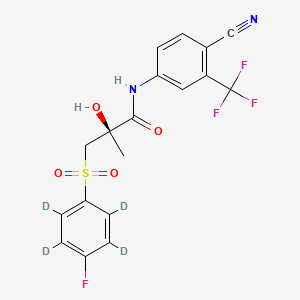
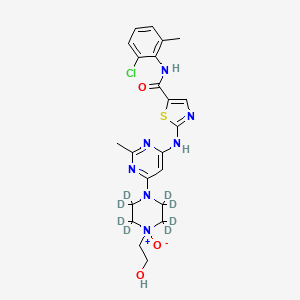

![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)
